molecular formula C20H18O6 B3134939 ethyl 6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromene-3-carboxylate CAS No. 400084-90-4

ethyl 6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromene-3-carboxylate

Cat. No. B3134939
CAS RN: 400084-90-4
M. Wt: 354.4 g/mol
InChI Key: YMHRUWCREUSVNB-UHFFFAOYSA-N
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Description

The compound “ethyl 6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromene-3-carboxylate” is a type of chromone, a class of chemicals characterized by a benzopyranone structure . It has a molecular formula of C19H18O4 and a molecular weight of 310.3438 .


Molecular Structure Analysis

The molecular structure of this compound includes a chromone backbone, which is a 4H-chromen-4-one structure, with methoxy groups attached at the 6th and 2nd positions . There is also a 4-methoxyphenyl group attached to the 2nd position .

Scientific Research Applications

Crystal and Molecular Structure Studies

Ethyl 6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromene-3-carboxylate and its derivatives are utilized in crystal and molecular structure studies. These compounds exhibit unique properties, such as crystal packing stability influenced by weak intermolecular interactions, as demonstrated in the study of various chalcone derivative types of molecules (Kaur et al., 2012).

Potential Anticancer Agents

Some derivatives of this compound have been explored for their potential as anticancer agents. They have shown promising results in mitigating drug resistance and synergizing with cancer therapies in leukemia cells. This underscores their potential in developing treatments for cancers with multiple drug resistance (Das et al., 2009).

Synthetic Methodologies

This compound is involved in efficient atom economical one-pot multicomponent synthesis processes. These processes yield densely functionalized derivatives with potential medicinal applications, emphasizing the compound's role in facilitating streamlined synthetic routes (Boominathan et al., 2011).

Future Directions

The future research directions for this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .

properties

IUPAC Name

ethyl 6-methoxy-2-(4-methoxyphenyl)-4-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-4-25-20(22)17-18(21)15-11-14(24-3)9-10-16(15)26-19(17)12-5-7-13(23-2)8-6-12/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHRUWCREUSVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1=O)C=C(C=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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